4-(4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the nitrophenylprop-2-enamide intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one: Shares the nitrophenyl and propenamide moieties but differs in the presence of a pyridine ring instead of a pyrazole ring.
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid: Similar nitrophenyl and propenamide structure but with an acetylamino group.
Uniqueness
4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its combination of a nitrophenyl group, a pyrazole ring, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
4-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-15(7-6-12-3-1-4-14(9-12)20(24)25)18-13-10-17-19(11-13)8-2-5-16(22)23/h1,3-4,6-7,9-11H,2,5,8H2,(H,18,21)(H,22,23)/b7-6+ |
InChI Key |
IOILEJMZAZIPHQ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CN(N=C2)CCCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.